N-(2,6-difluorobenzyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
N-(2,6-Difluorobenzyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic acetamide derivative characterized by a benzo[d]thiazole core fused with aromatic and fluorinated substituents. The molecule features:
- A 4,7-dimethylbenzo[d]thiazol-2-yl group, providing a planar, fused bicyclic system.
- A methylamino linker bridging the acetamide and benzothiazole moieties.
- A 2,6-difluorobenzyl group, introducing steric and electronic effects via fluorine atoms.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS/c1-11-7-8-12(2)18-17(11)23-19(26-18)24(3)10-16(25)22-9-13-14(20)5-4-6-15(13)21/h4-8H,9-10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXSRHHZZYLMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-Difluorobenzyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes:
- Molecular Formula : C_{17}H_{18}F_{2}N_{2}S
- Molecular Weight : 334.40 g/mol
- CAS Number : 1229006-21-6
The presence of the difluorobenzyl group and the benzo[d]thiazole moiety contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Tumor Cell Proliferation : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Targeting Kinase Pathways : The compound may inhibit key signaling pathways involved in cell growth and survival, such as the ERK1/2 pathway. This inhibition leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.
- Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
Cytotoxicity Assays
Table 1 summarizes the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 5.0 | Apoptosis induction via caspase activation |
| MCF7 (Breast) | 8.0 | ERK1/2 pathway inhibition |
| A549 (Lung) | 6.5 | Mitochondrial dysfunction |
Case Studies
Several studies have highlighted the potential of this compound as a therapeutic agent:
- Study on Breast Cancer Cells : In a study involving MCF7 cells, treatment with this compound resulted in a significant decrease in cell viability (IC50 = 8 μM). The mechanism was linked to increased apoptosis marked by elevated levels of activated caspases .
- Lung Cancer Model : A549 cells treated with the compound exhibited reduced proliferation rates and increased markers for apoptosis after 24 hours of exposure .
- Colon Cancer Study : The HCT116 cell line showed sensitivity to this compound with an IC50 value of 5 μM, indicating strong potential for further development as an anticancer agent .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table compares key structural elements and properties of the target compound with related acetamides:
Key Observations :
Pharmacokinetic Implications
- Lipophilicity: The 2,6-difluorobenzyl group increases hydrophobicity vs.
- Metabolic Stability: Fluorine’s resistance to oxidation may reduce metabolic degradation compared to chlorinated or non-halogenated analogs.
Q & A
Q. How can researchers address reproducibility challenges in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
